molecular formula C15H20N2O B8110310 1-(3A-phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone

1-(3A-phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone

Cat. No.: B8110310
M. Wt: 244.33 g/mol
InChI Key: WCQJCPQKOYWKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3A-Phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone is a complex organic compound that features a unique structure combining a pyrrolo[2,3-c]pyridine core with a phenyl group. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

1-(3A-Phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(3A-Phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3A-phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

1-(3A-Phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone can be compared with other nitrogen-containing heterocycles, such as pyrrolopyrazine and pyrrolo[3,2-c]pyridine derivatives. These compounds share similar structural features but differ in their biological activities and applications. For example, pyrrolopyrazine derivatives exhibit more antibacterial and antiviral activities, while pyrrolo[3,2-c]pyridine derivatives are potent inhibitors of specific kinases .

Similar Compounds

Properties

IUPAC Name

1-(3a-phenyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-12(18)17-10-8-15(7-9-16-11-14(15)17)13-5-3-2-4-6-13/h2-6,14,16H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQJCPQKOYWKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(C1CNCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.